N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin
Description
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin is a complex organic compound that combines the properties of biotin and cyanocobalamin (vitamin B12)
Properties
Molecular Formula |
C83H123CoN17O20PS |
|---|---|
Molecular Weight |
1800.9 g/mol |
IUPAC Name |
[(2S)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12R,13R,14Z,17S,18S,19R)-2,18-bis(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-12-hydroxy-3,5,8,8,13,15,18,19-octamethyl-13-[2-oxo-2-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]ethyl]-1,2,7,17-tetrahydrocorrin-21-id-3-yl]propanoylamino]propan-2-yl] [5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;cobalt(3+);cyanide |
InChI |
InChI=1S/C82H125N16O20PS.CN.Co/c1-44-34-52-54(35-45(44)2)98(43-91-52)75-70(108)71(55(41-99)116-75)118-119(111,112)117-46(3)40-90-65(106)23-24-78(8)51(36-62(86)103)74-81(11)79(9,38-63(87)104)50(19-21-60(84)101)68(97-81)48(5)73-80(10,82(110,25-22-61(85)102)58(94-73)37-57-77(6,7)49(18-20-59(83)100)67(93-57)47(4)72(78)96-74)39-66(107)89-27-15-29-114-31-33-115-32-30-113-28-14-26-88-64(105)17-13-12-16-56-69-53(42-120-56)92-76(109)95-69;1-2;/h34-35,37,43,46,49-51,53,55-56,69-71,74-75,99,108,110H,12-33,36,38-42H2,1-11H3,(H17,83,84,85,86,87,88,89,90,92,93,94,95,96,97,100,101,102,103,104,105,106,107,109,111,112);;/q;-1;+3/p-2/t46-,49+,50+,51-,53?,55?,56?,69?,70?,71?,74+,75?,78+,79-,80+,81-,82-;;/m0../s1 |
InChI Key |
ZDEFFZQTZAMANJ-KNTBCPNUSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])O[C@@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)(CCC(=O)N)O)(C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC9C1C(CS9)NC(=O)N1)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)(CCC(=O)N)O)(C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC9C1C(CS9)NC(=O)N1)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin typically involves multiple steps. One common method includes the reaction of N-Boc-4,7,10-trioxa-1,13-tridecanediamine with 1,3-dibromopropane . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its vitamin B12 component, which is essential for various metabolic processes.
Mechanism of Action
The mechanism of action of N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin involves its interaction with specific molecular targets and pathways. The biotin component allows it to bind to biotin-binding proteins, while the cyanocobalamin part participates in enzymatic reactions essential for DNA synthesis and cellular energy production. These interactions facilitate various biochemical processes, making the compound valuable in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-4-benzophenone
- N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide
Uniqueness
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin is unique due to its combination of biotin and cyanocobalamin, which imparts both biotin-binding and vitamin B12-related properties. This dual functionality makes it particularly useful in applications requiring both biotinylation and vitamin B12 activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
